molecular formula C14H13NO2 B1299973 Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate CAS No. 5730-76-7

Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1299973
CAS No.: 5730-76-7
M. Wt: 227.26 g/mol
InChI Key: KKPVZEJEFMQVSQ-UHFFFAOYSA-N
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Description

Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a methyl ester group at the 4-position and a primary amino (-NH₂) group at the 4'-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmaceuticals or liquid crystals. The amino group enhances electron density on the biphenyl core, facilitating electrophilic substitution reactions, while the ester group provides a handle for further functionalization .

Synthesis typically involves palladium-catalyzed cross-coupling methodologies, such as Suzuki-Miyaura reactions, to construct the biphenyl backbone . Post-functionalization steps, like hydrolysis of acetamido precursors (e.g., Methyl 4'-acetamido-[1,1'-biphenyl]-4-carboxylate) to yield the free amino group, are common .

Properties

IUPAC Name

methyl 4-(4-aminophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPVZEJEFMQVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353275
Record name Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5730-76-7
Record name Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Aminobiphenyl-4-carboxylic acid methyl ester
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Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

This is the most widely reported and efficient method for preparing methyl 4'-amino[1,1'-biphenyl]-4-carboxylate. The key step involves coupling a boronic acid derivative with an aryl halide under palladium catalysis.

Typical procedure:

  • React 4-(methoxycarbonyl)phenylboronic acid with 4-iodoaniline or a protected amino aryl halide.
  • Use a palladium catalyst such as palladium tetrakis(triphenylphosphine) .
  • Employ a base like potassium carbonate .
  • Conduct the reaction in a solvent mixture such as dioxane/water under reflux or elevated temperature.

Reaction example:

Reagents Amounts Conditions Yield (%)
4-(Methoxycarbonyl)phenylboronic acid 1.1 equiv (e.g., 15.1 g) Pd(PPh3)4 (2 mol%), K2CO3 (3.3 equiv), dioxane/H2O ~65-80%
4-Iodoaniline 1.0 equiv (e.g., 13.7 g) Reflux 6-12 h

This method yields this compound with moderate to good yields and high regioselectivity. The amino group can be protected during coupling if necessary to avoid side reactions, then deprotected post-coupling.

Amination of Methyl 4'-Halobiphenyl-4-carboxylate

An alternative route involves:

  • First synthesizing methyl 4'-halobiphenyl-4-carboxylate (e.g., bromo or iodo derivative).
  • Then performing nucleophilic aromatic substitution or palladium-catalyzed amination (Buchwald-Hartwig amination) to introduce the amino group at the 4' position.

This method is useful when the amino group is sensitive or when selective amination is required.

Photochemical Intramolecular Amination

Recent research has explored photochemical methods for intramolecular amination of biphenyl derivatives, starting from azido precursors. For example, methyl 2'-azido-[1,1'-biphenyl]-4-carboxylate can be converted to the amino derivative under photochemical conditions, followed by purification.

Ruthenium(0)-Catalyzed Sequential Catalysis

Advanced catalytic methods have been reported for the synthesis of sterically hindered biphenyl amines, involving ruthenium(0)-catalyzed sequential reactions. These methods allow for the formation of complex biphenyl amines with high selectivity and functional group tolerance, although specific application to this compound requires adaptation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield Notes
Suzuki-Miyaura Cross-Coupling 4-(Methoxycarbonyl)phenylboronic acid, 4-iodoaniline, Pd(PPh3)4, K2CO3, dioxane/H2O High regioselectivity, scalable 65-80% Amino group may require protection
Buchwald-Hartwig Amination Methyl 4'-halobiphenyl-4-carboxylate, amine source, Pd catalyst, base Selective amination, versatile Moderate Requires halogenated intermediate
Photochemical Intramolecular Amination Azido biphenyl ester precursor, UV light Mild conditions, novel approach High Specialized equipment needed
Ruthenium(0)-Sequential Catalysis Biphenyl derivatives, Ru3(CO)12 catalyst, hydrosilane, toluene High selectivity, steric control Variable Advanced method, less common

Research Findings and Notes

  • The Suzuki-Miyaura coupling remains the most practical and widely used method due to its robustness and availability of starting materials.
  • Protection of the amino group during coupling can improve yields and prevent side reactions.
  • Photochemical methods offer innovative routes but are less common in industrial synthesis.
  • Ruthenium-catalyzed methods provide access to sterically hindered amines but require specialized catalysts and conditions.
  • Purification is typically achieved by silica gel chromatography, and characterization includes NMR, HRMS, and melting point determination (mp 179-182 °C).

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4’-amino[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The biphenyl core’s properties are highly sensitive to substituents. Below is a comparative analysis of Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data References
This compound -NH₂ (4'), -COOCH₃ (4) C₁₄H₁₃NO₂ 227.26 Electron-rich due to -NH₂; ¹H NMR (DMSO): δ 6.5–7.8 ppm (aromatic protons), δ 3.8 ppm (ester -OCH₃); used in cross-coupling for drug intermediates.
Methyl 4'-cyano-[1,1'-biphenyl]-4-carboxylate -CN (4'), -COOCH₃ (4) C₁₅H₁₁NO₂ 237.26 Electron-withdrawing -CN reduces reactivity; ¹H NMR: δ 7.2–8.1 ppm; higher thermal stability for liquid crystal applications.
Methyl 4'-chloro-3'-fluoro-[1,1'-biphenyl]-4-carboxylate -Cl (4'), -F (3'), -COOCH₃ (4) C₁₄H₁₀ClFO₂ 272.68 Halogens introduce steric bulk and electron withdrawal; ¹H NMR (CDCl₃): δ 7.0–8.0 ppm; used in agrochemicals.
Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate -NO₂ (4'), -COOCH₃ (3) C₁₄H₁₁NO₄ 257.24 Strongly electron-withdrawing -NO₂; ¹H NMR: δ 7.5–8.2 ppm; intermediates for dyes or explosives.
Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate -CH₃ (4'), -COOCH₃ (2) C₁₅H₁₄O₂ 226.27 Methyl group offers mild electron donation; ¹H NMR: δ 6.8–7.6 ppm; used in polymer additives.
Methyl biphenyl-4-carboxylate (Parent compound) -H (4'), -COOCH₃ (4) C₁₄H₁₂O₂ 212.24 Baseline for comparison; lacks functional groups; ¹H NMR (CDCl₃): δ 7.2–8.1 ppm; limited reactivity.

Spectral and Reactivity Trends

  • Electronic Effects: Electron-donating groups (-NH₂, -CH₃) upfield-shift aromatic protons in ¹H NMR due to increased electron density . Electron-withdrawing groups (-CN, -NO₂) downfield-shift protons and reduce reaction rates in cross-coupling .
  • Steric Effects :
    • Bulky substituents (e.g., -CF₃ in Methyl 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate) hinder meta-functionalization .
  • Synthetic Utility: Amino and acetamido derivatives are precursors for bioactive molecules (e.g., kinase inhibitors) . Halogenated analogs serve in catalytic C–H activation for complex biaryl synthesis .

Biological Activity

Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate (CAS No. 5730-76-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its applications in various fields.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with an amino group and a carboxylate ester. Its molecular formula is C15H15NC_{15}H_{15}N with a molecular weight of approximately 227.26 g/mol. The presence of the amino group suggests potential for interactions with biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a lead for developing new antibiotics . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . This dual activity enhances its appeal as a therapeutic agent.

The biological activity of this compound can be attributed to its structural features:

  • Amino Group : The amino group can participate in hydrogen bonding and ionic interactions with biological macromolecules, enhancing binding affinity to target sites.
  • Biphenyl Core : The biphenyl moiety contributes to the compound's hydrophobic interactions, which are crucial for membrane permeability and target engagement.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that the compound has varying degrees of effectiveness against different bacterial strains, warranting further investigation into its mechanism and potential modifications to enhance potency .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how structural variations influence the biological activity of biphenyl derivatives, including this compound. Modifications at the para position of the amino group were found to significantly affect both antimicrobial and anti-inflammatory activities. For example:

Substituent Biological Activity
-OHIncreased anti-inflammatory activity
-ClEnhanced antimicrobial potency
-NO2Reduced overall activity

These insights guide future synthetic efforts aimed at optimizing therapeutic profiles .

Q & A

Q. Table 1: Representative NMR Data for Derivatives

Compound1H δ (ppm)13C δ (ppm)Source
Methyl 4'-acetamido derivative7.50 (d, 2H, Ar)167.2 (C=O)
Trifluoromethyl-substituted derivative7.70 (d, 2H, Ar)121.5 (CF₃)

How can researchers optimize palladium-catalyzed cross-coupling reactions for this compound to improve yields?

Advanced
Optimization strategies include:

  • Catalyst selection : Pd(PPh₃)₄ or Ni(dppf)Cl₂ for electron-deficient aryl halides .
  • Solvent/base systems : Use DMF or THF with K₂CO₃ to enhance boronate reactivity .
  • Temperature control : 80–100°C for 12–24 hours to balance reactivity and side reactions .
  • Ligand effects : Bulky ligands (e.g., SPhos) improve steric guidance for regioselective coupling .

How should discrepancies in NMR data be resolved when synthesizing derivatives?

Advanced
Address contradictions by:

  • Solvent calibration : DMSO-d₆ vs. CDCl₃ shifts δ by 0.5–1.0 ppm (e.g., aldehyde protons at δ 9.98 in CDCl₃ ).
  • Purity checks : Recrystallize or use HPLC to remove byproducts (e.g., unreacted boronate esters) .
  • Comparative analysis : Cross-reference with literature (e.g., biphenyl protons in derivatives show consistent coupling patterns ).

What strategies are effective for introducing electron-withdrawing groups to the biphenyl core without side reactions?

Q. Advanced

  • Protecting groups : Acetylate the amino group (e.g., 4'-acetamido derivatives ) to prevent undesired nucleophilic reactions.
  • Directed C–H functionalization : Use templates or directing groups (e.g., U-shaped templates for meta-substitution ).
  • Low-temperature nitration : Minimize decomposition (e.g., 4'-nitro derivatives synthesized at 0–5°C ).

How do steric and electronic factors influence regioselectivity in cross-coupling reactions?

Q. Advanced

  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl at the 4' position) direct coupling to less hindered positions .
  • Electronic effects : Electron-deficient aryl halides (e.g., nitro-substituted) accelerate oxidative addition in Pd catalysis .
  • Ligand tuning : Electron-rich ligands (e.g., P(t-Bu)₃) enhance reactivity with sterically demanding substrates .

What are the common purification techniques for this compound, and how is purity assessed?

Q. Basic

  • Column chromatography : Silica gel with hexane/ethyl acetate gradients .
  • Recrystallization : Use ethanol or methanol for high-purity crystals .
  • Purity validation : HPLC (≥95% purity) and elemental analysis (<0.5% deviation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate

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